2-Hydroxy-4-methoxybenzoyl chloride
Overview
Description
2-Hydroxy-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.593 . It is also known by its IUPAC name, Benzoyl chloride, 4-methoxy- .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 4-hydroxy-3-methoxybenzoyl chloride 2 (0.055 mol) is added in small portions to a solution of amine (0.11 mol) and 60 mL of 10% potassium hydroxide with constant stirring and intermittent cooling . The separated solid is then filtered at the vacuum pump and washed thoroughly with water .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. One study describes an improved installation of 2-hydroxy-4-methoxybenzyl (iHmb) method for chemical protein synthesis . The iHmb method involves two critical steps: 1) oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and 2) reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Scientific Research Applications
Derivatization in Chromatography
One notable application of compounds related to 2-Hydroxy-4-methoxybenzoyl chloride is in chromatography. For instance, fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, such as 4-(2-Phthalimidyl)benzoyl chloride and 3-(2-phthalimidyl)-4-methoxybenzoyl chloride, have been developed. These reagents react with alcohols, amines, and amino acids to produce strongly fluorescent derivatives for separation in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Synthesis and Properties of Polymers
Another application area is the synthesis and properties of polymers. For example, 4-Hydroxybenzaldehyde and 3-methoxy-4-hydroxybenzaldehyde have been used in the creation of unsaturated cyano-substituted homopolyesters and copolyesters. These materials demonstrate amorphous properties, higher hydrophilicity, and improved thermal stability compared to reference polymers (Mikroyannidis, 1995).
Synthesis of Chromones and 4-Hydroxyquinolines
The compound also finds use in the synthesis of chromones and 4-hydroxyquinolines. These are produced through uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxy- and 2-nitrobenzoyl chlorides, demonstrating the versatility of this compound in organic synthesis (Rahn et al., 2009).
Antibacterial Activity of Schiff S-Bases Compounds
In the field of medicinal chemistry, derivatives of 4-methoxybenzoyl hydrazine have shown antibacterial activity, highlighting the potential of this compound derivatives in pharmaceutical research (Tomma, Raheema, & Rou'il, 2019).
In the Field of Environmental Science
Compounds related to this compound are used in environmental science for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. This involves solid-phase extraction and liquid chromatography-tandem mass spectrometry, indicating the environmental monitoring applications of these compounds (Negreira et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDXQSWYNEJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630777 | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15198-08-0 | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15198-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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